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Cat. No.: B3029754 Get Quote

Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic

characteristics of 4-Amino-2,6-difluorobenzaldehyde (C₇H₅F₂NO), a substituted aromatic

aldehyde with significant utility in synthetic chemistry. For researchers and professionals in

drug development, accurate structural verification is paramount. This document synthesizes

predicted spectroscopic data with fundamental principles to offer a robust framework for the

identification and characterization of this compound. We will delve into the interpretation of

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

supported by standardized experimental protocols and theoretical explanations to ensure

scientific integrity and practical applicability.

Introduction and Molecular Structure
4-Amino-2,6-difluorobenzaldehyde is a key building block in the synthesis of various

pharmaceutical and agrochemical compounds. Its structure incorporates an aldehyde, a

primary amine, and two fluorine atoms on an aromatic ring. This unique combination of

functional groups results in a distinct spectroscopic fingerprint. The electron-donating nature of

the amino group and the strong electron-withdrawing, ortho-directing effects of the fluorine

atoms create a specific electronic environment that governs the molecule's chemical shifts in

NMR, its vibrational modes in IR, and its fragmentation patterns in MS.

A thorough spectroscopic analysis is essential for confirming the identity, assessing the purity,

and tracking the reaction progress of any synthesis involving this molecule. This guide provides
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the foundational data and interpretation logic required for such analyses.

Molecular Structure Diagram
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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